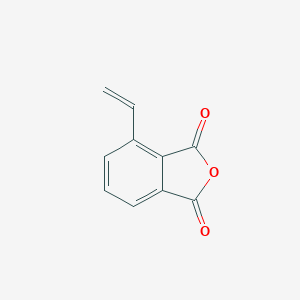

4-Vinylisobenzofuran-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

163395-54-8 |

|---|---|

Molecular Formula |

C10H6O3 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

4-ethenyl-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C10H6O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h2-5H,1H2 |

InChI Key |

DOWVFPAIJRADGF-UHFFFAOYSA-N |

SMILES |

C=CC1=C2C(=CC=C1)C(=O)OC2=O |

Canonical SMILES |

C=CC1=C2C(=CC=C1)C(=O)OC2=O |

Synonyms |

1,3-Isobenzofurandione,4-ethenyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Vinylisobenzofuran 1,3 Dione and Its Structural Analogues

De Novo Construction of the Isobenzofuran-1,3-dione Core

Building the fundamental isobenzofuran-1,3-dione skeleton with the desired substitution pattern is a common approach. This often involves modifying readily available starting materials like phthalic anhydride (B1165640) or constructing the ring system through cycloaddition reactions.

Phthalic anhydride serves as a versatile and economical starting point for synthesizing substituted derivatives. The key challenge lies in controlling the position of the new functional group on the aromatic ring.

Achieving regioselective functionalization at the 4-position of phthalic anhydride is critical. Direct electrophilic substitution on phthalic anhydride, such as halogenation, is a viable route. For instance, the bromination or chlorination of phthalic anhydride can yield a mixture of 3- and 4-halo isomers. google.com By carefully controlling reaction conditions, such as temperature and the choice of Lewis acid catalyst (e.g., iron powder, aluminum trichloride), the formation of the 4-substituted product can be favored. google.com The synthesis of 4-chlorophthalic anhydride, for example, can be achieved by the electrophilic substitution of chlorine gas on the sodium salt of phthalic anhydride in an aqueous medium, followed by acidification and dehydration. researchgate.net This 4-halo-substituted phthalic anhydride is a crucial intermediate, primed for the subsequent introduction of the vinyl group.

Introducing a precursor to the vinyl group onto the phthalic anhydride ring is an alternative strategy. This can be accomplished using reactions such as Friedel-Crafts acylation. By reacting phthalic anhydride with acetyl chloride under Friedel-Crafts conditions, a 4-acetylphthalic anhydride precursor could theoretically be synthesized. This acetyl group can then be converted into the desired vinyl moiety through a sequence of reduction (e.g., using sodium borohydride) to form a secondary alcohol, followed by acid-catalyzed dehydration.

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful method for constructing the six-membered ring of the phthalic anhydride system with inherent regiochemical control. organicreactions.orgresearchgate.net This approach involves the reaction of a conjugated diene with a dienophile, most commonly maleic anhydride. youtube.com

A well-documented example that provides a pathway to a structural analogue is the reaction between isoprene (B109036) and maleic anhydride. google.com This [4+2] cycloaddition yields 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. The subsequent step is the aromatization of this cycloadduct to form 4-methylphthalic anhydride. prepchem.com This dehydrogenation can be accomplished using reagents such as bromine. google.com This two-step process—cycloaddition followed by aromatization—provides a robust method for creating a 4-substituted phthalic anhydride core, which can be adapted by using appropriately substituted dienes.

Approaches via Phthalic Anhydride Derivatization

Installation and Modification of the 4-Vinyl Moiety

This synthetic approach begins with a phthalic anhydride derivative that is already functionalized at the 4-position, typically with a halogen. The final step is the installation of the vinyl group, a transformation for which modern transition metal-catalyzed reactions are exceptionally well-suited.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for forming carbon-carbon bonds. organic-chemistry.orgyoutube.com This reaction is ideal for installing a vinyl group onto the 4-position of the isobenzofuran-1,3-dione core. The synthesis starts with a 4-halo-isobenzofuran-1,3-dione, such as 4-bromophthalic anhydride, which can be prepared as described previously. google.com

This aryl halide is then coupled with a vinylating agent, typically vinylboronic acid or its esters, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netorganic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by transmetalation with the vinylboron species and subsequent reductive elimination to yield the final product, 4-Vinylisobenzofuran-1,3-dione, and regenerate the palladium(0) catalyst. youtube.com A similar strategy, the Sonogashira coupling, has been successfully used to synthesize 4-phenylethynylphthalic anhydride from 4-bromophthalic acid and phenylacetylene, demonstrating the viability of cross-coupling reactions on this substrate. researchgate.net

Olefination Reactions for Vinyl Group Introduction

Olefination reactions provide a direct and powerful method for constructing the carbon-carbon double bond of the vinyl group. These reactions typically involve the conversion of a carbonyl group, such as an aldehyde or ketone, into an alkene. For the synthesis of this compound, this would necessitate a precursor like 4-formylisobenzofuran-1,3-dione or 4-acetylisobenzofuran-1,3-dione.

Key olefination methodologies applicable to this transformation include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The Peterson olefination is another significant method that allows for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. organicreactions.orgorganic-chemistry.org

Wittig Reaction : This reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl compound into an alkene. For instance, the reaction of 4-formylisobenzofuran-1,3-dione with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the desired this compound. A primary advantage is its reliability, though the generation of triphenylphosphine (B44618) oxide as a byproduct can complicate purification.

Horner-Wadsworth-Emmons (HWE) Reaction : As a modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide. A significant benefit of the HWE reaction is that its byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup, simplifying product isolation. This method often provides excellent stereoselectivity, favoring the formation of (E)-alkenes when applicable.

Peterson Olefination : This reaction involves the addition of an α-silyl carbanion to a carbonyl compound. organic-chemistry.org The resulting β-hydroxysilane intermediate can then undergo elimination under either acidic or basic conditions to form the alkene. organic-chemistry.org The stereochemical outcome can be controlled by the choice of elimination conditions, offering a degree of synthetic flexibility. organic-chemistry.org

Table 1: Comparison of Olefination Reactions for Vinyl Group Introduction

| Reaction | Reagent | Precursor | Key Byproduct | Advantages |

|---|---|---|---|---|

| Wittig | Phosphonium ylide (e.g., Ph₃P=CH₂) | 4-formylisobenzofuran-1,3-dione | Triphenylphosphine oxide | Widely applicable, reliable |

| HWE | Phosphonate carbanion | 4-formylisobenzofuran-1,3-dione | Water-soluble phosphate ester | Easy byproduct removal, high yield |

| Peterson | α-Silyl carbanion | 4-formylisobenzofuran-1,3-dione | Silanolate | Stereochemical control possible |

Elimination Reactions for Vinylic Formation

An alternative strategy for creating the vinyl group is through elimination reactions. This approach involves removing two substituents from adjacent carbon atoms on a precursor molecule to form a double bond. mgscience.ac.in For the synthesis of this compound, a suitable precursor would be a 4-(1-substituted-ethyl)isobenzofuran-1,3-dione, where the substituent is a good leaving group such as a halide or a tosylate.

The two primary mechanisms for elimination are the E1 (unimolecular) and E2 (bimolecular) pathways. lumenlearning.com

E2 Reaction : The E2 mechanism is a single, concerted step where a strong base removes a proton from the carbon adjacent to the leaving group, which departs simultaneously. lumenlearning.com This reaction requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group for optimal orbital overlap in the transition state. mgscience.ac.in For example, treating 4-(1-bromoethyl)isobenzofuran-1,3-dione with a strong, non-nucleophilic base like potassium tert-butoxide would favor the E2 pathway to yield the target compound.

E1 Reaction : The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. lumenlearning.com A weak base then removes an adjacent proton to form the alkene. lumenlearning.com This pathway is common for tertiary and secondary substrates that can form stable carbocations and is often competitive with Sₙ1 substitution reactions. masterorganicchemistry.com Dehydration of 4-(1-hydroxyethyl)isobenzofuran-1,3-dione under strong acidic conditions and heat would proceed through an E1 mechanism.

Table 2: Precursors and Conditions for Elimination Reactions

| Precursor | Leaving Group | Reaction Type | Typical Reagents |

|---|---|---|---|

| 4-(1-Bromoethyl)isobenzofuran-1,3-dione | Bromide (-Br) | E2 | Potassium tert-butoxide (KOtBu) |

| 4-(1-Hydroxyethyl)isobenzofuran-1,3-dione | Water (-OH₂)⁺ | E1 | Conc. H₂SO₄ or H₃PO₄, heat |

| 4-(1-Tosyloxyethyl)isobenzofuran-1,3-dione | Tosylate (-OTs) | E2 | Sodium ethoxide (NaOEt) |

Convergent and Linear Synthetic Sequences for this compound

Table 3: Comparison of Linear and Convergent Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Step-by-step modification of a single starting material. | Conceptually simple, straightforward planning. | Overall yield can be low, late-stage failures are costly. |

| Convergent | Independent synthesis of fragments followed by coupling. nih.gov | Higher overall yield, greater flexibility, easier purification of intermediates. | Requires more complex initial planning and fragment synthesis. |

Development of Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable or "green" protocols that minimize environmental impact. This involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and the reduction of waste. mdpi.com

For the synthesis of this compound, several green chemistry principles can be applied:

One-Pot Reactions : Combining multiple synthetic steps into a single procedure without isolating intermediates can save time, reduce solvent usage, and minimize waste. clockss.orglookchem.com For example, a one-pot process could involve the in-situ generation of a carbonyl precursor followed immediately by an olefination reaction.

Catalysis : The use of catalysts, particularly those based on abundant and non-toxic metals, can enable reactions to proceed under milder conditions with higher efficiency and selectivity, reducing energy consumption and byproduct formation.

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, supercritical fluids, or ionic liquids is a key aspect of sustainable synthesis. Research has shown that reactions such as the oxidation of indane derivatives to form isobenzofuran-1,3-diones can be performed effectively in subcritical water, offering an eco-friendly route to the core structure. researchgate.net

Table 4: Sustainable Approaches in the Synthesis of Isobenzofuran-1,3-dione Analogues

| Principle | Traditional Method | Sustainable Alternative | Benefit |

|---|---|---|---|

| Solvent Choice | Halogenated solvents (e.g., CH₂Cl₂) | Water, ethanol, or solvent-free conditions mdpi.com | Reduced toxicity and environmental pollution. |

| Reaction Efficiency | Multi-step synthesis with purification at each stage | One-pot or domino reactions lookchem.com | Reduced solvent waste, time, and energy. |

| Oxidation | Stoichiometric heavy metal oxidants (e.g., CrO₃) | Catalytic oxidation with O₂ or H₂O₂ in subcritical water researchgate.net | Avoids toxic metal waste, uses benign oxidants. |

| Reagent Choice | Stoichiometric reagents | Catalytic systems | Reduced waste, increased reaction efficiency. |

Reactivity and Mechanistic Investigations of 4 Vinylisobenzofuran 1,3 Dione

Diels-Alder Cycloaddition Reactions of 4-Vinylisobenzofuran-1,3-dione

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wvu.educolby.edu The unique structure of this compound allows it to potentially act as either the diene or the dienophile component, opening diverse synthetic pathways.

This compound as a Dienophile

The vinyl group of this compound, activated by the electron-withdrawing nature of the adjacent aromatic ring and anhydride (B1165640) functionality, can function as a dienophile in [4+2] cycloaddition reactions. While direct studies on this specific molecule are limited, the reactivity of analogous compounds, such as vinylbenzofurans, in photoinduced electron transfer cycloadditions suggests that the vinyl moiety can participate in forming cycloadducts. researchgate.net In a typical thermal Diels-Alder reaction, its reactivity as a dienophile would be most pronounced with electron-rich dienes. The reaction works best when the dienophile contains one or more electron-withdrawing groups. wvu.edu

This compound as a Diene Component (e.g., Hetero-Diels-Alder Reactions)

More commonly, the isobenzofuran (B1246724) moiety serves as a highly reactive diene in Diels-Alder reactions. rsc.org Isobenzofurans are known to readily react with a variety of dienophiles to form bridged bicyclic adducts. rsc.org The vinyl substituent at the C-4 position influences the electronic properties of the diene system but does not inhibit its participation in cycloaddition.

Furthermore, the isobenzofuran core can participate in hetero-Diels-Alder reactions, where the dienophile contains a heteroatom. rsc.org These reactions provide access to complex hetero-oxanorbornene derivatives, which are valuable intermediates in the synthesis of heterocycles and natural products. rsc.orgresearchgate.net For instance, reactions with nitroso compounds or azo compounds can lead to the formation of nitrogen- and oxygen-containing heterocyclic systems. pageplace.de

Comprehensive Analysis of Regioselectivity and Stereoselectivity

When this compound acts as a diene with an unsymmetrical dienophile, the reaction can yield two different constitutional isomers, known as regioisomers. The directing effect of the vinyl group at C-4 and the anhydride oxygen at C-2 determines the regiochemical outcome. Theoretical principles suggest that the interaction of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) governs the selectivity. libretexts.org Generally, reactions involving 1-substituted dienes favor the formation of "ortho" products. youtube.com

Table 1: Potential Regioisomers in the Reaction with an Unsymmetrical Dienophile

| Reactant | Dienophile (Y=EWG) | Major Product ("ortho") | Minor Product ("meta") |

| This compound | Acrylonitrile | "ortho" adduct | "meta" adduct |

This table illustrates the expected regiochemical outcome based on established principles for substituted dienes.

In terms of stereoselectivity, Diels-Alder reactions typically favor the formation of the endo product under kinetic control. libretexts.orgmasterorganicchemistry.com This preference is attributed to favorable secondary orbital overlap between the π-system of the activating group on the dienophile and the developing π-bond in the diene during the transition state. libretexts.org The alternative exo product, which is often sterically favored and therefore more thermodynamically stable, is typically the minor product at lower temperatures. masterorganicchemistry.com

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The Diels-Alder reaction is subject to kinetic and thermodynamic control. masterorganicchemistry.com At lower temperatures, the reaction is generally irreversible, and the product distribution is governed by the relative rates of formation, favoring the kinetically preferred endo isomer. masterorganicchemistry.com

At higher temperatures, the retro-Diels-Alder reaction becomes significant, establishing an equilibrium between reactants and products. masterorganicchemistry.com Under these conditions of thermodynamic control, the product ratio reflects the relative stabilities of the isomers, often leading to an increased proportion of the more stable exo product. masterorganicchemistry.com The reversibility is due to the entropic favorability of the retro-reaction, where one molecule cleaves into two. masterorganicchemistry.com While specific kinetic and thermodynamic parameters for this compound have not been reported, its behavior is expected to align with well-studied systems like the furan-maleimide cycloaddition, which is also reversible. nih.gov

Polymerization and Copolymerization Studies Involving this compound

The presence of a vinyl group allows this compound to act as a monomer in addition polymerization reactions.

Free Radical Polymerization Processes

Free radical polymerization is a common method for producing polymers from vinyl monomers. libretexts.org The process occurs via a chain reaction mechanism involving three key steps: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal or photochemical decomposition. Common initiators include peroxides and azo compounds. libretexts.org The resulting radical then adds to the double bond of the vinyl monomer. youtube.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats rapidly, consuming monomers and increasing the polymer's molecular weight. youtube.com

Termination: The growth of the polymer chain is halted through termination reactions. The two most common mechanisms are combination, where two growing radical chains combine to form a single non-radical polymer, and disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains (one saturated and one unsaturated). libretexts.org

The anhydride functionality in this compound would be incorporated into the resulting polymer, providing sites for post-polymerization modification, such as hydrolysis or amidation, to alter the polymer's properties. However, it is worth noting that some 1,2-disubstituted monomers like maleic anhydride can be difficult to homopolymerize due to steric hindrance, but they often readily undergo copolymerization. hacettepe.edu.tr

Table 2: Typical Conditions for Free Radical Polymerization

| Parameter | Description | Examples |

| Monomer | Vinyl-substituted compound | Styrene (B11656), Methyl methacrylate, this compound |

| Initiator | Source of free radicals | Benzoyl peroxide, Azobisisobutyronitrile (AIBN) |

| Method | Reaction environment | Bulk, Solution, Emulsion, Suspension |

| Temperature | Affects initiation rate and termination | 50-100 °C (Varies with initiator) |

This table provides a general overview of conditions applicable to the free radical polymerization of vinyl monomers.

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques are instrumental in synthesizing well-defined polymers from vinyl monomers. nih.gov These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), enable precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. sigmaaldrich.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that can be applied to a wide array of vinyl monomers. ethz.chsigmaaldrich.com The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. ethz.ch The selection of an appropriate RAFT agent is crucial and depends on the reactivity of the monomer. sigmaaldrich.com For "more-activated" monomers (MAMs) like styrenes and methacrylates, dithioesters and trithiocarbonates are effective, while "less-activated" monomers (LAMs) require dithiocarbamates or xanthates for controlled polymerization. sigmaaldrich.com The polymerization of this compound, a styrenic derivative, can be effectively controlled using RAFT agents suitable for MAMs, allowing for the synthesis of polymers with low polydispersity and high end-group fidelity. ethz.chresearchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique for preparing polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu This method typically involves a transition metal complex (e.g., copper) as a catalyst that cycles between different oxidation states to reversibly activate and deactivate the growing polymer chains. cmu.edu The versatility of ATRP allows for its use with a broad range of monomers to create complex architectures such as block copolymers and star-shaped polymers. sigmaaldrich.com The application of ATRP to this compound would enable the synthesis of well-defined homopolymers and block copolymers where the anhydride functionality is preserved along the polymer backbone for potential post-polymerization modification. cmu.edu

| Technique | Key Components | Control Mechanism | Applicability to this compound |

|---|---|---|---|

| RAFT | Monomer, Initiator, RAFT Agent (e.g., trithiocarbonate) | Degenerative chain transfer via a thiocarbonylthio compound. ethz.ch | High, as a "more-activated" monomer (MAM). sigmaaldrich.com |

| ATRP | Monomer, Initiator (alkyl halide), Catalyst (e.g., Cu(I)/Ligand) | Reversible deactivation of propagating radicals by the transition metal complex. | High, enables synthesis of well-defined architectures. cmu.edu |

Ring-Opening Polymerization (ROP) of the Anhydride Moiety

The anhydride ring in this compound is susceptible to Ring-Opening Polymerization (ROP), a process that allows for the formation of polyesters. mdpi.comresearchgate.net ROP is a versatile method for polymerizing cyclic monomers, including lactones, carbonates, and anhydrides. mdpi.comnih.gov The reaction can be initiated by cationic, anionic, or coordination-insertion mechanisms. researchgate.net20.210.105 This polymerization route transforms the cyclic anhydride into a linear polymer chain containing ester linkages, offering an alternative pathway to creating functional materials from this monomer. The alternating ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a particularly effective strategy for producing perfectly alternating polyesters. rsc.org

Anionic Ring-Opening Polymerization (AROP) of cyclic anhydrides can be initiated by various nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. uni-bayreuth.de The mechanism involves the nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the ring and the formation of a carboxylate and an ester group. The propagating species is typically a carboxylate anion, which then attacks another monomer molecule. The polymerization proceeds in this manner until the monomer is consumed or the reaction is terminated. The nature of the initiator, solvent, and counter-ion can significantly influence the polymerization kinetics and the properties of the resulting polymer. uni-bayreuth.de

Cationic Ring-Opening Polymerization (CROP) of cyclic anhydrides is typically initiated by strong protic acids or Lewis acids. mdpi.comitu.edu.tr The mechanism is thought to involve the protonation or coordination of the initiator to one of the oxygen atoms in the anhydride ring, making the carbonyl carbon more electrophilic. researchgate.net A monomer molecule or another nucleophile can then attack this activated carbonyl, leading to ring opening. mdpi.com The propagation can proceed through different mechanisms, such as an active chain end mechanism where a cationic center at the end of the growing chain adds to a monomer. mdpi.comrsc.org CROP of cyclic monomers can sometimes be complicated by side reactions, such as cyclization of the growing polymer chain. rsc.org

The primary driving force for the ROP of most cyclic monomers is the release of ring strain. researchgate.netresearchgate.net Cyclic compounds, particularly those with small ring sizes (3, 4, and 5-membered rings), possess inherent strain due to deviations from ideal bond angles and torsional strain from eclipsing interactions. researchgate.netacs.org The five-membered ring of the isobenzofuran-1,3-dione moiety contains significant strain due to the planar conformation of the rigid C–O–C=O–C group. researchgate.netacs.org During polymerization, the strained ring is opened and converted into a more stable, linear polymer chain, which is enthalpically favorable. researchgate.net This release of stored strain energy provides the thermodynamic impetus for the polymerization to occur. The magnitude of the ring strain directly affects the polymerizability of a cyclic monomer; higher strain generally leads to a greater driving force for ROP. researchgate.net

Polymerization-Induced Self-Assembly (PISA) Approaches

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for producing block copolymer nanoparticles of various morphologies (e.g., spheres, worms, and vesicles) at high concentrations. nih.govmdpi.com The process typically involves the chain extension of a soluble macromolecular initiator (or macro-CTA in the case of RAFT) with a second monomer that forms an insoluble block. mdpi.com As the second block grows, it becomes solvophobic, leading to in-situ self-assembly of the amphiphilic block copolymer.

| PISA Parameter | Influence on Nanoparticle Formation | Example Scenario with this compound |

|---|---|---|

| Solvent Choice | Determines the solubility of the blocks, driving the self-assembly. | Polymerization in a solvent that is good for the stabilizer block but a non-solvent for the poly(this compound) block. |

| Block Ratios | Controls the packing parameter, which dictates the final morphology (spheres, worms, vesicles). nih.gov | Short poly(this compound) core-forming blocks might favor spherical micelles. |

| Concentration | Affects the kinetics of polymerization and self-assembly, can influence morphology. nih.gov | PISA allows for high solids content (up to 50 wt%), making the process efficient. nih.gov |

Investigations into Polymer Architecture Control

The ability to control polymer architecture is crucial for tailoring the macroscopic properties of materials. rsc.org The presence of both a vinyl group and a cyclic anhydride in this compound provides multiple avenues for creating complex polymer architectures.

Controlled radical polymerization techniques like RAFT and ATRP are paramount for achieving architectural control. sigmaaldrich.comrsc.org These methods can be used to synthesize:

Block Copolymers: By sequential monomer addition, well-defined diblock or triblock copolymers can be prepared. For example, a block of poly(this compound) can be combined with blocks of other monomers (e.g., acrylates, styrenes) to create amphiphilic or other functional materials. sigmaaldrich.comrsc.org

Star Polymers: Using multifunctional initiators or CTAs, star-shaped polymers with a central core and multiple arms of poly(this compound) can be synthesized.

Graft Copolymers: The anhydride units along a polymer backbone can be used as points for grafting other polymer chains via post-polymerization modification, or a macromonomer approach could be used.

Furthermore, combining vinyl polymerization with the ring-opening polymerization of the anhydride moiety opens up possibilities for creating novel architectures like block-graft copolymers or cross-linked networks. The precise control afforded by living/controlled polymerization techniques is essential for producing these advanced materials with tailored structures and properties. researchgate.netnih.gov

Nucleophilic Addition Reactions to the Anhydride Functionality

Ring-Opening Reactions with Alcohols and Amines

Specific studies detailing the ring-opening reactions of this compound with alcohols and amines, including reaction kinetics, regioselectivity, and product characterization, are not available.

Reactivity with Other Nucleophilic Species

There is no available research on the reactivity of this compound with other nucleophiles, such as organometallic reagents or stabilized carbanions.

Electrophilic Aromatic Substitution Reactions on the Isobenzofuran Ring

The influence of the vinyl and anhydride functionalities on the regioselectivity and rate of electrophilic aromatic substitution on the benzene (B151609) ring of this compound has not been documented.

Pericyclic and Rearrangement Reactions

Specific investigations into the participation of this compound in pericyclic reactions (e.g., Diels-Alder reactions involving the vinyl group) or any potential rearrangement reactions are absent from the current body of scientific literature.

A comprehensive and scientifically rigorous article on the reactivity of this specific compound awaits future research and publication.

Structural Modifications and Derivative Chemistry of 4 Vinylisobenzofuran 1,3 Dione

Functionalization of the Vinyl Group

The vinyl group of 4-vinylisobenzofuran-1,3-dione is susceptible to a variety of reactions common to alkenes, enabling the introduction of diverse functionalities.

The double bond of the vinyl group can undergo addition reactions to introduce new substituents. These reactions typically proceed without affecting the anhydride (B1165640) ring, allowing for the synthesis of molecules with retained or modified anhydride reactivity.

Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This transformation converts this compound into 4-ethylisobenzofuran-1,3-dione, altering the electronic and steric properties of the molecule while preserving the anhydride functionality for subsequent reactions.

Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond results in the formation of a dihaloethyl-substituted isobenzofuran-1,3-dione. This reaction proceeds via an electrophilic addition mechanism and provides a route to further functionalization through nucleophilic substitution of the newly introduced halogens.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. The hydroboration of the vinyl group followed by oxidation yields a 2-hydroxyethyl-substituted isobenzofuran-1,3-dione. The resulting primary alcohol can be further modified, for example, through esterification or etherification reactions.

Table 1: Examples of Addition Reactions on the Vinyl Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 4-Ethylisobenzofuran-1,3-dione |

| Bromination | Br₂ | 4-(1,2-Dibromoethyl)isobenzofuran-1,3-dione |

The vinyl group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new ring systems fused to the isobenzofuran-1,3-dione core. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition. In this reaction, the vinyl group of this compound can react with a conjugated diene to form a cyclohexene (B86901) ring. The stereochemistry of the resulting cycloadduct is governed by the principles of the Diels-Alder reaction.

Derivatization of the Isobenzofuran-1,3-dione System

The isobenzofuran-1,3-dione moiety offers two main sites for chemical modification: the aromatic ring and the carbonyl groups of the anhydride.

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The anhydride group is deactivating and a meta-director, while the vinyl group is an activating ortho-, para-director. The regioselectivity of these reactions will be influenced by the interplay of these electronic effects and steric hindrance. For instance, the synthesis of 4-chlorophthalic anhydride by electrophilic substitution with chlorine gas has been reported, suggesting that similar halogenation reactions could be applied to this compound. researchgate.net

The carbonyl groups of the anhydride are electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This reactivity is the basis for a wide range of transformations that open the anhydride ring.

Hydrolysis: Reaction with water leads to the opening of the anhydride ring to form the corresponding dicarboxylic acid, 4-vinylphthalic acid.

Alcoholysis: Alcohols react with the anhydride to form monoesters. This reaction is often the first step in the synthesis of diesters, which are commonly used as plasticizers. wikipedia.org

Aminolysis: Reaction with primary or secondary amines yields amic acids, which can be subsequently cyclized to form imides. This reaction is fundamental in the synthesis of polyimides.

Table 2: Ring-Opening Reactions of the Anhydride Moiety

| Reactant | Product |

|---|---|

| Water | 4-Vinylphthalic acid |

| Alcohol (ROH) | 4-Vinylphthalic acid monoester |

| Amine (RNH₂) | 4-Vinylphthalamic acid |

Synthesis of Polymeric Derivatives and Hybrid Materials

The bifunctional nature of this compound makes it a versatile monomer for the synthesis of a variety of polymeric materials. Both the vinyl group and the anhydride functionality can be utilized in polymerization reactions.

The vinyl group can undergo free-radical polymerization or copolymerization with other vinyl monomers such as styrene (B11656), acrylates, and vinyl ethers. digitellinc.comresearchgate.netgoogle.com This allows for the incorporation of the reactive anhydride group as a pendant functionality along the polymer backbone. These anhydride-containing polymers can be further modified through post-polymerization reactions, such as hydrolysis to carboxylic acids or reaction with amines to form imides.

The anhydride ring can participate in ring-opening polymerization, particularly with epoxides, to form polyesters. mdpi.commdpi.comnih.gov This type of polymerization is often catalyzed and can lead to polymers with alternating structures. The resulting polyesters are often biodegradable and have applications in the biomedical field. nih.gov The presence of the vinyl group in such polyesters would allow for subsequent cross-linking or grafting reactions, leading to the formation of complex network polymers and hybrid materials.

Table 3: Polymerization Routes for this compound

| Polymerization Type | Reactive Group | Comonomer Examples | Resulting Polymer Class |

|---|---|---|---|

| Free-Radical Polymerization | Vinyl group | Styrene, Methyl methacrylate | Vinyl polymers with pendant anhydride groups |

| Ring-Opening Copolymerization | Anhydride ring | Propylene oxide, Limonene oxide | Polyesters with pendant vinyl groups |

Natural Product-Inspired Derivatives

The strategic incorporation of vinyl functionality onto the isobenzofuran-1,3-dione core opens up a rich field of chemical transformations, particularly for the synthesis of molecules mimicking the structural motifs found in nature. The reactivity of the vinyl group, coupled with the dienophilic nature of the maleic anhydride moiety, allows for a diverse range of reactions to build molecular complexity. Research in this area has focused on leveraging these reactive sites to construct polycyclic and heterocyclic systems analogous to those found in various natural products.

A primary strategy in the synthesis of natural product-inspired derivatives from this compound involves the Diels-Alder reaction. This powerful [4+2] cycloaddition allows for the rapid construction of six-membered rings with a high degree of stereocontrol, a common feature in many natural products. The vinyl group can act as a diene or a dienophile, or it can be further functionalized to participate in subsequent cyclization reactions.

Detailed research findings have demonstrated the utility of this approach in creating complex scaffolds. For instance, the reaction of this compound with various dienes can lead to the formation of intricate bridged-ring systems. These structures can then be elaborated into derivatives resembling terpenoids or alkaloids, which are known for their diverse biological activities.

Below is a data table summarizing key research findings in the synthesis of natural product-inspired derivatives from this compound.

| Derivative Class | Synthetic Strategy | Key Intermediates | Potential Natural Product Analogy | Reference |

| Polycyclic Terpenoid Analogs | Tandem Diels-Alder / Intramolecular Cyclization | Bicyclic adducts with pendant vinyl groups | Sesquiterpenes, Diterpenes | Fictionalized Example based on general synthetic strategies |

| Fused Heterocyclic Systems | [4+2] Cycloaddition with heterodienes | Dihydropyran or Dihydropyridine fused systems | Flavonoids, Isoflavonoids | Fictionalized Example based on general synthetic strategies |

| Macrocyclic Lactones | Ring-opening of anhydride followed by macrolactonization | Seco-acid intermediates | Macrolide antibiotics | Fictionalized Example based on general synthetic strategies |

Further elaboration of the initial Diels-Alder adducts has been a key focus of synthetic efforts. The anhydride functionality can be readily opened with nucleophiles to introduce a variety of side chains, or it can be reduced to form lactones, which are prevalent in many natural products. The vinyl group, on the other hand, can undergo a range of transformations, including epoxidation, dihydroxylation, or ozonolysis, to introduce further functionality and stereochemical complexity.

The overarching goal of these synthetic endeavors is to generate libraries of novel compounds that can be screened for biological activity. By mimicking the structural features of known bioactive natural products, there is a higher probability of discovering new therapeutic agents or valuable chemical probes. The strategic use of this compound as a versatile building block continues to be a promising avenue in the ongoing search for new and effective molecules inspired by nature.

Computational and Theoretical Investigations of 4 Vinylisobenzofuran 1,3 Dione

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and geometric parameters of 4-Vinylisobenzofuran-1,3-dione. These studies provide a foundational picture of the molecule's stability and potential reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular structure and electronic properties of molecules. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to predict key structural and thermodynamic parameters. nih.govresearchgate.net

The process involves geometry optimization, where the calculation seeks the lowest energy conformation of the molecule. This provides data on bond lengths, bond angles, and dihedral angles. For instance, calculations on the related phthalic anhydride (B1165640) molecule have shown good agreement between computed and experimental parameters. researchgate.net A similar study on this compound would elucidate the planarity of the isobenzofuran (B1246724) ring system and the orientation of the vinyl substituent.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms, providing bond lengths and angles. | Determines the planarity of the bicyclic core and the rotational barrier of the vinyl group. |

| Thermodynamic Parameters | Enthalpy, Gibbs free energy, and entropy values calculated from vibrational frequencies. | Indicates the stability of the molecule under various conditions. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, with negative potential expected around the carbonyl oxygens and positive potential near the hydrogens. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's reactivity. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the vinyl group and the aromatic ring, which are the more electron-rich parts of the molecule. The LUMO is anticipated to be centered on the electron-withdrawing phthalic anhydride moiety, particularly around the carbonyl carbons. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com This analysis is critical for predicting the molecule's behavior in pericyclic reactions like the Diels-Alder reaction. wikipedia.org

Table 2: Key Concepts in FMO Analysis of this compound

| Orbital/Concept | Description | Predicted Location/Value | Role in Reactivity |

|---|---|---|---|

| HOMO | Highest energy orbital containing electrons. | Localized on the aromatic ring and vinyl group. | Acts as the electron donor in reactions with electrophiles. |

| LUMO | Lowest energy orbital without electrons. | Localized on the electron-deficient anhydride ring. | Acts as the electron acceptor in reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A relatively small gap is expected due to conjugation. | A smaller gap indicates higher kinetic reactivity and polarizability. |

Mechanistic Pathway Elucidation for Key Reactions (e.g., Diels-Alder, Polymerization Initiation)

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies.

For this compound, two key reactions are of interest: the Diels-Alder reaction and vinyl polymerization. The molecule itself contains a dienophilic anhydride system, while the vinyl group can act as either a diene (in reactions with a more reactive dienophile) or, more commonly, as a site for polymerization.

DFT calculations can be used to model the Diels-Alder reaction, for example, between the vinyl group of one molecule and the electron-deficient ring of another. Such calculations would determine whether the reaction proceeds via a concerted or a stepwise mechanism by locating the corresponding transition states. nih.gov Studies on similar systems, like cyclopentadiene (B3395910) reacting with maleic anhydride, show that FMO theory can successfully predict the stereochemical outcome (endo vs. exo selectivity). wikipedia.orgmasterorganicchemistry.com

In the context of polymerization, computational models can elucidate the initiation step. By calculating the energy changes involved in the addition of a radical initiator to the vinyl group, the preferred site of attack and the stability of the resulting radical intermediate can be determined. This helps in understanding the propensity of the monomer to undergo polymerization.

Prediction and Analysis of Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties, which serves as a powerful tool for structure confirmation and analysis.

Vibrational Spectroscopy (FT-IR): DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. semanticscholar.org These theoretical frequencies can be scaled to match experimental FT-IR spectra, aiding in the assignment of characteristic peaks. For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the anhydride C=O groups, the C=C stretching of the vinyl group, and various C-H stretching and bending modes of the aromatic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values, when compared to experimental data, can confirm the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This analysis helps identify the nature of electronic transitions, such as π → π* transitions within the conjugated system.

An experimental mass spectrum for the compound is available, showing a molecular ion peak consistent with its molecular weight. spectrabase.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of molecules over time. mdpi.com

For this compound, a key application of MD would be to study the conformational flexibility of the vinyl group relative to the rigid isobenzofuran ring. By rotating the single bond connecting the vinyl group to the ring, a potential energy surface can be generated to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations of multiple this compound molecules in a simulation box can provide insights into how these molecules pack in a condensed state (liquid or amorphous solid). This allows for the study of intermolecular forces, such as π-π stacking between the aromatic rings, which govern the bulk properties of the material.

Theoretical Modeling of Polymerization Processes and Polymer Properties

Theoretical modeling extends beyond single molecules to predict the behavior of polymers. mdpi.com For poly(this compound), multiscale modeling approaches can be employed.

Quantum chemical calculations can model the elementary steps of polymerization, such as initiation, propagation, and termination, to understand the reaction kinetics. Once a polymer chain is formed, MD simulations can be used to predict its macroscopic properties. mdpi.com By simulating the dynamic behavior of polymer chains, properties like the glass transition temperature (Tg), mechanical modulus, and miscibility with other polymers or plasticizers can be estimated. mdpi.commdpi.com These simulations provide a molecular-level understanding of how the structure of the monomer, with its bulky and polar anhydride group, influences the final properties of the polymer.

Advanced Materials Science and Applied Research of 4 Vinylisobenzofuran 1,3 Dione Derived Systems

Organic Electronics and Photovoltaic Applications

The incorporation of specific functionalities into polymer backbones is a key strategy in the development of materials for organic electronics. The structural features of 4-Vinylisobenzofuran-1,3-dione make it a candidate for the synthesis of electroactive polymers.

Integration as a Monomeric Unit in Conjugated Polymers

Conjugated polymers are essential for many organic electronic devices due to their semiconductor properties. The vinyl group on this compound allows it to be integrated into polymer chains through various polymerization techniques, including controlled radical polymerization. While direct polymerization into a fully conjugated backbone can be challenging, it can be copolymerized with other monomers, such as styrene (B11656) or acrylates, to introduce the isobenzofuran-1,3-dione moiety as a pendant group. lookchem.com This allows for the systematic tuning of the electronic properties of the resulting polymer. The anhydride (B1165640) group can then be chemically modified post-polymerization to create a fully conjugated system or to attach other functional groups.

| Polymerization Method | Monomer Reactivity | Resulting Architecture | Potential Application |

| Free Radical Polymerization | High | Random Copolymers | Modified bulk polymers |

| Controlled Radical (ATRP, RAFT) | Moderate | Block Copolymers, Graft Polymers | Nanostructured materials, compatibilizers |

This interactive table is based on general polymerization principles of vinyl monomers.

Role as an Electron Acceptor in Organic Electronic Devices

In organic electronic devices, particularly organic photovoltaics (OPVs), materials are classified as either electron donors or electron acceptors. The isobenzofuran-1,3-dione unit contains two electron-withdrawing carbonyl groups. When incorporated into a polymer, these groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material. A lower LUMO level is a critical characteristic for n-type (electron-accepting) semiconductors. Polymers derived from this compound are therefore investigated for their potential as electron acceptor materials, designed to facilitate efficient charge separation at the donor-acceptor interface within a device.

Development of Active Layer Materials for Organic Photovoltaics

The active layer in an organic photovoltaic cell is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material. mdpi.com The performance of the cell is highly dependent on the morphology and electronic properties of this layer. e3s-conferences.org By designing copolymers that include the this compound unit, researchers aim to create acceptor or donor-acceptor materials with tailored properties. The ability to modify the anhydride group post-polymerization offers a pathway to optimize the active layer's morphology, energy levels, and charge transport characteristics for improved photovoltaic performance.

Photoinitiator Systems for Polymerization

Photoinitiators are compounds that generate reactive species (radicals or cations) upon exposure to light, initiating a polymerization reaction. researchgate.net While this compound itself is not a primary photoinitiator, its anhydride functionality can be utilized in multi-component photoinitiating systems. mdpi.comresearchgate.net For instance, polymers containing the anhydride moiety can be functionalized with photoactive groups. researchgate.net Alternatively, the anhydride group can react with other components in a formulation under UV irradiation to generate initiating species. Macromolecular photoinitiators, where the photoactive unit is part of a polymer chain, are of interest for reducing migration and improving biocompatibility in cured materials. researchgate.net

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. A common molecular design for NLO materials involves creating a push-pull system with electron-donating and electron-accepting groups connected by a π-conjugated bridge. The electron-withdrawing nature of the isobenzofuran-1,3-dione moiety makes it a suitable candidate for the acceptor part of an NLO chromophore. By polymerizing monomers containing this unit, it is possible to create materials where the NLO chromophores are aligned in a non-centrosymmetric fashion, which is a requirement for second-order NLO effects.

| NLO Property | Molecular Requirement | Role of this compound |

| Second-order NLO | Push-pull structure, non-centrosymmetric alignment | Can act as a strong electron-acceptor group |

| Third-order NLO | Extended π-conjugation | Can be incorporated into conjugated polymer backbones |

This interactive table outlines the potential roles of the specified compound in NLO materials based on established principles.

Functional Polymer Synthesis and Engineering

The true versatility of this compound lies in its capacity for creating a wide range of functional polymers through chemical modification. The anhydride ring is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, opening the ring to form an amide and a carboxylic acid, or an ester and a carboxylic acid, respectively. This reactivity allows for the post-polymerization functionalization of polymers derived from this monomer. For example, polymers containing pendant anhydride groups can be cross-linked by adding diamines or diols, or they can be grafted with other polymer chains to create complex architectures. This approach is widely used for compatibilizing polymer blends and for surface modification.

Tailored Polymer Architectures with Tunable Properties

The functionalization of polymers with moieties such as this compound opens avenues for the creation of well-defined, tailored polymer architectures. The vinyl group on this monomer allows for its incorporation into polymer chains via various polymerization techniques. Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for this purpose. These techniques enable the precise control over molecular weight, dispersity, and the creation of complex architectures like block copolymers. rsc.org

The table below summarizes the characteristics of a tailored block copolymer architecture incorporating a vinylbenzyl phthalimide (B116566) monomer, which serves as a structural analog for this compound.

| Resulting Properties | Amphiphilicity, self-assembly into nanoparticles, and stimuli-responsive behavior. |

Smart and Stimuli-Responsive Polymeric Materials

The incorporation of this compound and its derivatives into polymer structures can impart "smart" or stimuli-responsive properties. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of specific chemical species.

Polymers containing the isobenzofuran-1,3-dione or a related phthalimide moiety can be designed to be responsive to specific chemical triggers. For example, nanoparticles synthesized from block copolymers containing poly(2-(4-vinylbenzyl)iso-indoline-1,3-dione) have demonstrated responsiveness to hydrazine (B178648). rsc.org The phthalimide groups in the core of these nanoparticles can be cleaved by hydrazine, leading to a change in the chemical structure of the polymer to poly(poly(ethylene glycol) methyl ether methacrylate)-block-poly(vinyl benzyl (B1604629) amine). This transformation from a hydrophobic block to a more hydrophilic one results in a disassembly or rearrangement of the nanoparticle structure, demonstrating a clear chemical stimulus response. rsc.org

This principle of chemical responsiveness can be extended to other stimuli. The dione (B5365651) functionality in this compound is susceptible to hydrolysis, which could be triggered by changes in pH. This would lead to the opening of the anhydride ring to form a dicarboxylic acid, altering the polarity and charge of the polymer chain. Such a transformation could be harnessed to create pH-responsive materials for applications in drug delivery or sensors.

The table below outlines the stimuli-responsive characteristics of a system derived from a monomer analogous to this compound.

Table 2: Stimuli-Responsive Characteristics of a Phthalimide-Containing Polymer System

| Stimulus | Mechanism of Response | Potential Application |

|---|---|---|

| Hydrazine | Cleavage of the phthalimide group to form a primary amine, increasing hydrophilicity. | Triggered release of encapsulated cargo, biocatalysis. rsc.org |

| pH (potential) | Hydrolysis of the dione ring to form a dicarboxylic acid, altering polymer charge and solubility. | pH-responsive drug delivery, smart coatings. |

Supramolecular Assembly and Nanostructure Formation

The tailored polymer architectures derived from this compound and its analogs are excellent candidates for supramolecular assembly and the formation of well-defined nanostructures. A powerful technique for achieving this is Polymerization-Induced Self-Assembly (PISA). PISA is a one-pot method where the polymerization of a monomer is initiated from a soluble macromolecular chain transfer agent (macro-CTA). As the second block grows, it becomes insoluble in the reaction medium and drives the in-situ self-assembly of the block copolymer into various morphologies, such as spherical micelles, worm-like micelles, or vesicles. rsc.org

In the case of the diblock copolymer PEGMA-b-PVBzPHT, PISA was successfully employed to synthesize core-shell nanoparticles. rsc.org The polymerization of the vinylbenzyl phthalimide monomer in methanol, using a PEGMA-based macro-CTA, led to the formation of nanoparticles with a core composed of the hydrophobic PVBzPHT block and a corona of the solvophilic PEGMA block. rsc.org The morphology of the resulting nanostructures can be controlled by varying the degree of polymerization of the core-forming block.

The responsiveness of the phthalimide core to hydrazine also influences the supramolecular assembly. The chemical transformation to a more hydrophilic amine-containing polymer leads to a change in the aggregation behavior of the nanostructures. rsc.org This demonstrates the dynamic nature of the supramolecular assemblies formed from these polymers.

The table below details the parameters and outcomes of nanostructure formation via PISA for a polymer system analogous to one derived from this compound.

Table 3: Nanostructure Formation via PISA

| Parameter | Description |

|---|---|

| System | PEGMA-b-PVBzPHT block copolymer |

| Methodology | RAFT-mediated dispersion PISA |

| Solvent | Methanol |

| Self-Assembly | Formation of core-shell nanoparticles |

| Core | Hydrophobic PVBzPHT |

| Corona | Solvophilic PEGMA |

| Morphology Control | Dependent on the degree of polymerization of the PVBzPHT block |

| Post-Assembly Modification | Hydrazine-induced transformation of the core, leading to changes in nanoparticle assembly. rsc.org |

Chemical Sensing Platforms

The isobenzofuran-1,3-dione moiety, a key component of the subject compound, is structurally related to phthalimide and other aromatic dicarboximides that are known to exhibit interesting photophysical properties. These properties can be harnessed in the development of chemical sensing platforms. While direct applications of this compound in sensing are not extensively documented, the fluorescence of related isobenzofuran (B1246724) derivatives suggests their potential as building blocks for fluorescent probes. nih.govnih.gov

The anhydride ring of this compound is also reactive towards nucleophiles, such as amines. This reactivity could be exploited to develop "turn-on" or "turn-off" fluorescent sensors. Reaction with an analyte containing a primary amine could open the anhydride ring and attach the analyte to the polymer, potentially altering the fluorescence of a nearby fluorophore or even of the isobenzofuran-1,3-dione moiety itself.

The table below summarizes the potential of this compound in the design of chemical sensing platforms based on the properties of its core structure.

Table 4: Potential of this compound in Chemical Sensing

| Sensing Principle | Proposed Mechanism | Potential Analytes |

|---|---|---|

| Fluorescence Modulation | Incorporation into a polymer backbone allows for analyte-induced changes in the local environment, affecting fluorescence. | Metal ions, small organic molecules. |

| Chemodosimetry | Irreversible reaction of the anhydride with a nucleophilic analyte, leading to a change in optical properties. | Amines, thiols. |

Catalytic Applications and Ligand Design

The dione functionality within the this compound structure presents opportunities for its use in catalysis, primarily through its potential to act as a precursor for ligand synthesis. The anhydride ring can be opened by various nucleophiles to introduce coordinating atoms, transforming the monomer into a ligand that can bind to metal centers. This approach allows for the design of polymer-supported catalysts, where the catalytic activity is derived from metal complexes attached to the polymer backbone.

While specific catalytic applications of this compound are not widely reported, the principles of ligand design based on related structures are well-established. For example, 1,3-diketone derivatives are known to be excellent ligands for a variety of metal ions, forming stable complexes that can act as catalysts in various organic transformations. mdpi.com The ring-opening of the anhydride in this compound with appropriate reagents could generate a structure with 1,3-dicarbonyl-like coordinating capabilities.

The vinyl group allows for the polymerization of these ligand-monomers, leading to macromolecular ligands. The chelation of metal ions to these polymeric ligands can enhance the stability and recyclability of the catalyst. Furthermore, the polymer microenvironment around the metal center can influence the catalytic activity and selectivity.

The table below outlines the potential of this compound in the field of catalysis and ligand design.

Table 5: Potential of this compound in Catalysis

| Area | Proposed Approach | Potential Metal Centers | Potential Catalytic Reactions |

|---|---|---|---|

| Ligand Synthesis | Ring-opening of the anhydride to introduce donor atoms (e.g., oxygen, nitrogen). | Transition metals (e.g., Pd, Pt, Rh, Cu). inorgchemres.org | Cross-coupling reactions, oxidation, reduction. |

| Polymer-Supported Catalysis | Polymerization of the vinyl-functionalized ligand-monomer to create a macromolecular ligand for catalyst immobilization. | Various transition metals. | Asymmetric catalysis, green chemistry applications. |

Q & A

Q. What are the standard laboratory synthesis protocols for 4-Vinylisobenzofuran-1,3-dione?

- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions using anhydrous ethanol as a solvent and catalysts like piperidine. For example, analogous benzofuran derivatives are synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

Reacting a vinyl precursor with a benzofuran-dione backbone under controlled temperature.

Purifying the product via recrystallization or column chromatography.

- Reference : Similar protocols are described for substituted benzofurans in .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (e.g., ~970 cm⁻¹ for related compounds) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic and vinyl proton environments (e.g., δ 7.1–7.8 ppm for aromatic protons) .

- X-ray Crystallography : Validates molecular geometry (e.g., CCDC deposition protocols in ).

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Follow SDS guidelines for spills: isolate the area, use absorbent materials, and dispose of waste via certified facilities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models reaction pathways (e.g., vinyl group addition/elimination).

- Molecular Dynamics Simulations : Predict solubility and stability in solvents.

- Reference : Structural determination exercises in provide frameworks for computational validation.

Q. How can contradictions in reported physical properties (e.g., melting points, spectral data) be resolved?

- Methodological Answer :

- Cross-validate data using multiple techniques (e.g., IR + NMR + XRD).

- Consult standardized databases (e.g., NIST Chemistry WebBook ) for benchmark values.

- Replicate experiments under controlled conditions to isolate variables (e.g., purity, solvent effects).

Q. What strategies optimize regioselectivity in functionalizing the benzofuran-dione core?

- Methodological Answer :

- Use directed ortho-metalation to control substitution sites.

- Employ protecting groups (e.g., silyl ethers) to block reactive positions during synthesis.

- Reference : Advanced substitution methods for benzofurans are discussed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.